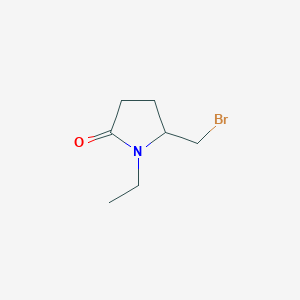
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- is a chemical compound with the molecular formula C12H16N2S and a molar mass of 220.33 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
The synthesis of 2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- typically involves the reaction of benzothiazole derivatives with appropriate alkylating agents under controlled conditions. One common method involves the use of 6-chlorobenzothiazole as a starting material, which is then reacted with 1,1-dimethylpropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
2-Benzothiazolamine, 6-(1,1-dimethylpropyl)- can be compared with other benzothiazole derivatives, such as:
2-Benzothiazolamine: A simpler derivative without the 6-(1,1-dimethylpropyl) group, used in similar applications but with different properties.
6-Methyl-2-benzothiazolamine: Another derivative with a methyl group at the 6-position, which may exhibit different reactivity and biological activity.
6-Ethyl-2-benzothiazolamine: Similar to the 6-methyl derivative but with an ethyl group, leading to variations in its chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16N2S |
|---|---|
Molekulargewicht |
220.34 g/mol |
IUPAC-Name |
6-(2-methylbutan-2-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9/h5-7H,4H2,1-3H3,(H2,13,14) |
InChI-Schlüssel |
WAXITEJNSIIMJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC2=C(C=C1)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)









